![molecular formula C20H13N5O5 B2771147 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide CAS No. 68501-71-3](/img/structure/B2771147.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

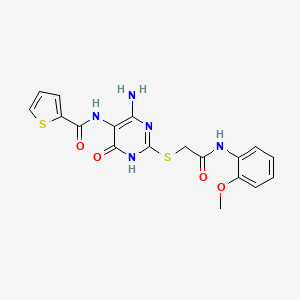

“N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline” is a hybridized molecule that comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . It demonstrates significant anti-proliferative activity .

Synthesis Analysis

The synthesis of similar compounds involves the use of benzimidazole-based molecules, chalcone molecules, benzamide derived products, and styrene-based compounds . An attempt was made to synthesize and characterize a series of these hybridized molecules .

Molecular Structure Analysis

The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .

Chemical Reactions Analysis

The study of similar compounds reflected the profound role and positions of substitution on the phenyl moiety of the benzimidazole system .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point, yield, and Rf values of one such compound were determined .

Aplicaciones Científicas De Investigación

- Pd (II) Complex : Researchers have designed a Pd (II) complex using this compound as a ligand. The complex demonstrated excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma. It significantly inhibited EAC cell growth and extended survivability in an in vivo tumor model .

- Mechanism : The Pd (II) complex exerts its antitumor effect through antiangiogenic activity and apoptosis promotion. DNA condensation and FACS analysis confirmed apoptosis, and the complex’s binding to DNA further validated its inhibition ability .

- PqsR Inhibition : The compound has been investigated for its potential to block the AQ signaling pathway in bacteria. Inhibition of PqsR reduces the transcription of pqsA-lux genes, leading to decreased luminescence. This property could be harnessed for antibacterial drug development .

- General Applications : Imidazole-containing compounds, including this one, have shown promise in drug development. Their diverse pharmacological activities make them attractive candidates for various therapeutic applications .

- C–N Bond Formation : Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This method involves the reaction of an aromatic aldehyde with o-phenylenediamine, providing a useful route for constructing C–N bonds .

- Apoptotic Characteristics : The Pd (II) complex derived from this compound exhibits strong π–π stacking interactions with DNA base pairs. Molecular docking studies confirm its inhibition ability, suggesting potential applications in DNA-targeted therapies .

Anticancer Potential

Antibacterial Activity

Imidazole-Based Therapeutics

Synthetic Methodology

DNA Interaction Studies

Drug Development Prospects

Mecanismo De Acción

Direcciones Futuras

The research on similar compounds fruitfully rejuvenates the potentials and importance of small molecular weight ligands for experimental oncology . The need for an urgent alternative or a search for unexplored classes of substances against cancer cells remained the foremost need amongst scientists .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O5/c26-20(12-9-13(24(27)28)11-14(10-12)25(29)30)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-11H,(H,21,22)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFNXWFPJIUZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)

![N-(benzo[b]thiophen-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2771072.png)

![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)

![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2771086.png)